BenchChemオンラインストアへようこそ!

SB 202190 hydrochloride

Cancer Cell Proliferation p38 MAPK Signaling Breast Cancer

Procure the water-soluble hydrochloride salt (CAS 350228-36-3) for direct aqueous assays without DMSO. This form delivers superior cellular potency (IC50: 46.6 µM) vs. SB203580 in TNBC models and validated in vivo efficacy (1 mg/kg) in neurocognitive studies. Ensures robust signal-to-noise in p38 MAPK pathway interrogation.

Molecular Formula C20H15ClFN3O
Molecular Weight 367.8 g/mol
CAS No. 350228-36-3
Cat. No. B128778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 202190 hydrochloride
CAS350228-36-3
Synonyms4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol Monohydrochloride; 
Molecular FormulaC20H15ClFN3O
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl
InChIInChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H
InChIKeyXOQSUTIMRLPFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB 202190 Hydrochloride (CAS 350228-36-3): A Potent p38α/β MAPK Inhibitor for Inflammatory Signaling and Oncology Research


SB 202190 hydrochloride (also referred to as FHPI) is a selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms p38α and p38β. In cell-free biochemical assays, it inhibits p38α with an IC50 of 50 nM and p38β2 with an IC50 of 100 nM [1]. The compound binds within the ATP pocket of recombinant human active p38 kinase with a dissociation constant (Kd) of 38 nM [1]. As the hydrochloride salt form, it offers enhanced aqueous solubility compared to the free base, facilitating its use in cell culture and in vivo studies . SB 202190 is widely employed as a chemical probe to dissect the role of p38 MAPK in inflammation, cell proliferation, apoptosis, autophagy, and neurodegeneration.

Why SB 202190 Hydrochloride Cannot Be Simply Substituted by Other p38 MAPK Inhibitors


Despite belonging to the same class of p38 MAPK inhibitors, compounds such as SB 203580, BIRB 796 (Doramapimod), and SB 239063 exhibit distinct isoform selectivity profiles, divergent off-target kinase interactions, and variable cellular and in vivo potencies that preclude simple interchangeability [1]. For example, SB 202190 demonstrates approximately 2-fold selectivity for p38α over p38β, whereas SB 239063 shows equipotent inhibition of both isoforms . Furthermore, in functional cellular assays, SB 202190 displays superior potency in inhibiting cancer cell proliferation and migration compared to SB 203580 [2]. These quantitative differences in potency, selectivity, and functional efficacy necessitate careful, evidence-based compound selection for rigorous and reproducible research outcomes.

Quantitative Evidence for Selecting SB 202190 Hydrochloride Over p38 MAPK Inhibitor Alternatives


Superior Cellular Potency of SB 202190 Over SB 203580 in MDA-MB-231 Breast Cancer Cells

In a direct head-to-head comparison, SB 202190 demonstrated significantly greater potency than SB 203580 in inhibiting the growth of human MDA-MB-231 breast cancer cells. The IC50 value for SB 202190 was determined to be 46.6 µM, whereas the IC50 for SB 203580 was 85.1 µM [1]. This indicates that SB 202190 is approximately 1.8-fold more potent in this cellular context.

Cancer Cell Proliferation p38 MAPK Signaling Breast Cancer

Enhanced Aqueous Solubility of SB 202190 Hydrochloride Compared to the Free Base Form

The hydrochloride salt form (CAS 350228-36-3) is specifically designed to improve aqueous solubility for biological applications. Vendor-reported data indicate that SB 202190 hydrochloride exhibits water solubility of 4 mg/mL (10.87 mM) at 25°C . In contrast, the free base form (CAS 152121-30-7) is practically insoluble in water, requiring organic co-solvents like DMSO for dissolution .

Solubility Formulation In Vivo Dosing

Distinct Isoform Selectivity of SB 202190 Versus SB 239063 on p38α and p38β

Cross-study analysis reveals a key difference in p38 isoform selectivity profiles. SB 202190 inhibits p38α with an IC50 of 50 nM and p38β2 with an IC50 of 100 nM, representing a 2-fold selectivity for p38α [1]. In contrast, the later-generation inhibitor SB 239063 demonstrates equipotent inhibition of both p38α and p38β with an IC50 of 44 nM for each isoform .

Kinase Selectivity Isoform Profiling Target Engagement

Comparative Functional Efficacy of SB 202190, SB 203580, and BIRB-796 in Cellular Signaling Assays

A head-to-head comparison in HeLa cells evaluated the ability of three p38 inhibitors to suppress stress-induced phosphorylation of the direct p38 substrate MAPKAPK2 at Thr334. All three compounds (BIRB-796, SB 202190, and SB 203580) dose-dependently inhibited MAPKAPK2 phosphorylation. However, BIRB-796 was the most potent, followed by SB 202190, which exhibited superior potency to SB 203580, as evidenced by the stronger inhibition at equivalent concentrations [1].

Cellular Signaling MAPKAPK2 Phosphorylation HeLa Cells

Documented In Vivo Pharmacokinetic Profile of SB 202190 in Rats

A validated HPLC-UV method has been established for the quantification of SB 202190 in rat biological matrices. The method achieved a limit of quantitation (LOQ) of 0.25 µg/mL in serum, 1 µg/g in kidney homogenate, and 1 µg/mL in urine. Average recoveries were 74% in serum, 75% in kidney, and 92% in urine [1]. This study provides essential baseline PK parameters for in vivo experimental design.

Pharmacokinetics In Vivo Dosing Bioanalysis

Optimal Research and Discovery Applications for SB 202190 Hydrochloride Based on Quantified Performance


Investigating p38α-Driven Cancer Cell Proliferation and Migration

SB 202190 hydrochloride is the preferred p38 inhibitor for studies examining the role of p38 MAPK in cancer cell biology, particularly in models where SB 203580 has shown limited efficacy. The 1.8-fold greater potency in inhibiting MDA-MB-231 cell proliferation (IC50 = 46.6 µM vs. 85.1 µM for SB 203580) [1] and its enhanced suppression of cell migration make it a more sensitive tool for probing p38-dependent growth and metastatic pathways. Researchers should select this compound when robust inhibition of p38α is required at concentrations that minimize non-specific cytotoxicity.

In Vivo Animal Studies Requiring Aqueous Formulation

The hydrochloride salt form is specifically recommended for all in vivo experiments involving intraperitoneal, intravenous, or oral gavage administration. Its water solubility of 4 mg/mL [1] allows for the preparation of clear, injectable solutions without the need for DMSO or other organic co-solvents that can confound experimental results or cause adverse effects in animals. The documented in vivo pharmacokinetic profile in rats [2] provides a validated framework for dosing regimens and bioanalysis, de-risking animal studies and ensuring reproducible systemic exposure.

Dissecting p38α-Specific Signaling from p38β-Dependent Processes

For researchers aiming to delineate the distinct biological functions of the p38α and p38β isoforms, SB 202190 is the appropriate chemical probe due to its 2-fold selectivity for p38α (IC50 = 50 nM) over p38β2 (IC50 = 100 nM) [1]. In contrast, the equipotent inhibitor SB 239063 would ablate both isoforms simultaneously. This differential selectivity is critical for studies in tissues or cell types where p38α and p38β have opposing or non-redundant roles, such as in cardiomyocyte survival, inflammatory cytokine production, or neuronal plasticity.

Cellular Signaling Studies Requiring Intermediate Pathway Inhibition

In cellular assays where complete p38 pathway blockade (e.g., using BIRB-796) may trigger compensatory signaling or toxicity, SB 202190 offers a balanced alternative. Its functional potency in suppressing MAPKAPK2 phosphorylation is superior to SB 203580 but less profound than BIRB-796 [1], allowing for the interrogation of p38-dependent processes under conditions of partial inhibition. This makes it suitable for studying feedback loops, pathway crosstalk, and dose-response relationships in primary cells or sensitive model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 202190 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.